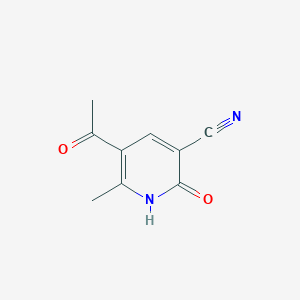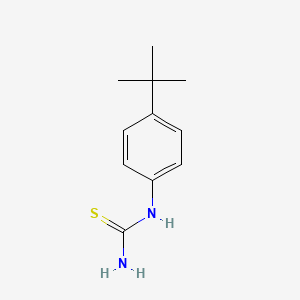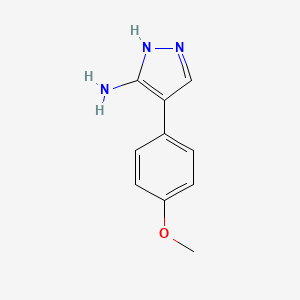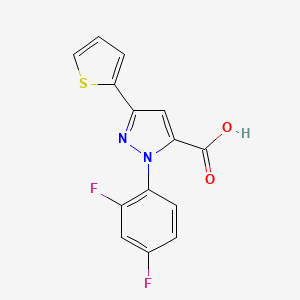
2-(3,4,5-Trimethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives are often explored for their potential therapeutic effects, including antidepressant and antianxiety activities. The trimethoxyphenyl moiety suggests the presence of methoxy groups that could influence the compound's interaction with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions and cyclization. For instance, a related compound was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with aromatic aldehyde, followed by cyclization with hydroxylamine hydrochloride to form an isoxazoline. This intermediate was then subjected to Mannich’s reaction with N-methyl piperazine to produce the desired piperazine derivative . Although the exact synthesis of 2-(3,4,5-Trimethoxyphenyl)piperazine is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The trimethoxyphenyl group attached to the piperazine ring suggests that the compound would have three methoxy groups (-OCH3) on the phenyl ring, which could affect its electronic and steric properties. The structure of related compounds has been confirmed using techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those involved in their synthesis. The presence of the trimethoxyphenyl group could also influence the reactivity of the compound, potentially affecting its metabolic pathways. For example, the metabolites of a related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, were synthesized to confirm their structures, indicating that such compounds can be metabolized in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)piperazine would be influenced by the piperazine core and the trimethoxyphenyl substituent. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The pharmacological evaluation of related compounds has shown significant antidepressant and antianxiety activities, which could be attributed to their chemical properties and how they interact with biological targets .
Applications De Recherche Scientifique
CNS Pharmacology
Research on 2-(3,4,5-Trimethoxyphenyl)piperazine and its analogues has revealed significant effects on the central nervous system (CNS). A study by Majchrzak et al. (1983) found that derivatives of 2-(3,4,5-Trimethoxyphenyl)piperazine showed sedative activity, indicating their potential in modifying CNS activity (Majchrzak et al., 1983).
Anticancer Properties
Several studies have investigated the anticancer properties of compounds related to 2-(3,4,5-Trimethoxyphenyl)piperazine. For example, Wang et al. (2009) discovered that a trisubstituted piperazine derivative induced apoptosis in human Burkitt's lymphoma cells (Wang et al., 2009). Jadala et al. (2019) synthesized Combretastatin-A4 Carboxamidest that mimicked sulfonyl piperazines, showing significant antiproliferative activity against various human cancer cell lines (Jadala et al., 2019).
Modulation of Receptors
Trimetazidine, a derivative of 2-(3,4,5-Trimethoxyphenyl)piperazine, was found to modulate AMPA/kainate receptors in rat vestibular ganglion neurons, suggesting its role in neuroprotection and modulation of neural receptors (Dayanithi et al., 2007).
Pharmacological Activities
A review by Brito et al. (2018) discussed the central pharmacological activities of piperazine derivatives, including those related to 2-(3,4,5-Trimethoxyphenyl)piperazine, which have applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
In Vitro Antitumor Activity
Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety, showing promise in combating breast cancer cells (Yurttaş et al., 2014).
Cardioprotective Effects
Khan et al. (2010) demonstrated that Trimetazidine, when administered at the onset of reperfusion, ameliorated myocardial dysfunction and injury through activation of specific signaling pathways, showing potential as a cardioprotective agent (Khan et al., 2010).
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZIGSBHEDAVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CNCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378117 |
Source


|
| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)piperazine | |
CAS RN |
65709-47-9 |
Source


|
| Record name | 2-(3,4,5-trimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)




![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)






